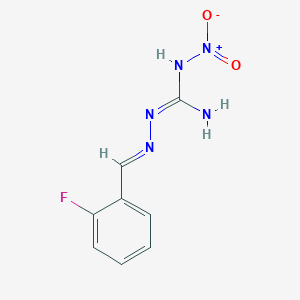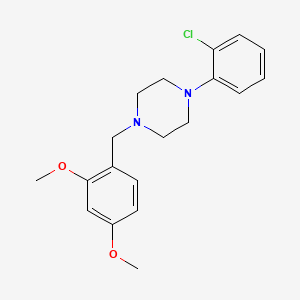
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide, also known as FBNI, is a chemical compound that has been studied extensively for its potential use in scientific research. FBNI is a member of the hydrazinecarboximidamide family and is a derivative of 2-(2-chlorobenzylidene)-N-nitrohydrazinecarboximidamide (CCNI), which has been shown to have anti-tumor properties. In
作用机制
The mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is necessary for their growth and survival.
实验室实验的优点和局限性
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to be effective against a wide range of cancer cell lines, making it a potentially valuable tool for cancer research. However, there are also some limitations to using 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is in developing more potent derivatives of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide that could be used as anti-cancer drugs. Another area of research is in understanding the mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide and its potential off-target effects. Finally, there is interest in exploring the use of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in combination with other anti-cancer drugs to increase their effectiveness.
合成方法
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be synthesized by the reaction of 2-fluorobenzaldehyde and N-nitrohydrazinecarboximidamide in the presence of a catalyst. The reaction yields 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide as a yellow crystalline solid with a melting point of 185-187°C. The purity of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential use in scientific research due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.
属性
IUPAC Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGYDGWMMRDKY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)


![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)


